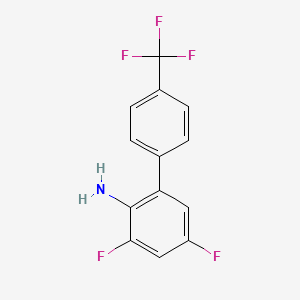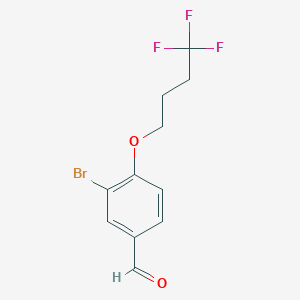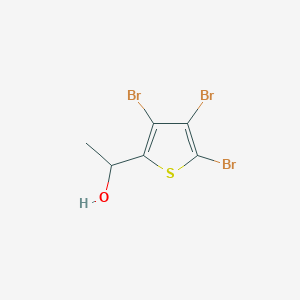
(E)-3-(5-Bromopyridin-3-YL)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-Bromopyridin-3-YL)acrylic acid is an organic compound that features a brominated pyridine ring attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Bromopyridin-3-YL)acrylic acid typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This method is favored for its efficiency and ability to produce high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-(5-Bromopyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the brominated pyridine ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
(E)-3-(5-Bromopyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(5-Bromopyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity. The acrylic acid moiety can also undergo reactions that modulate the compound’s biological activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
5-Bromopyridine-3-boronic acid: This compound shares the brominated pyridine ring but differs in its functional group, which is a boronic acid instead of an acrylic acid.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound features a similar brominated pyridine ring but is part of a more complex thiourea structure.
Uniqueness: (E)-3-(5-Bromopyridin-3-YL)acrylic acid is unique due to its combination of a brominated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
118419-98-0 |
|---|---|
Formule moléculaire |
C8H6BrNO2 |
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
(E)-3-(5-bromopyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
Clé InChI |
PSCWUGHUOHMPAK-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=NC=C1Br)/C=C/C(=O)O |
SMILES canonique |
C1=C(C=NC=C1Br)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)




![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)



![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)

